3-Cyclopropylphenol

Overview

Description

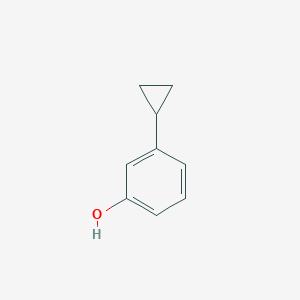

3-Cyclopropylphenol is a phenolic compound characterized by a hydroxyl (-OH) group attached to a benzene ring at the meta position relative to a cyclopropyl substituent. This structural motif combines the aromatic properties of phenol with the unique strain and reactivity of the cyclopropane ring. Cyclopropane-containing compounds are prized for their ability to modulate molecular conformation and bioactivity, often serving as key intermediates in synthetic chemistry .

Preparation Methods

Copper-Catalyzed Chan–Lam Cyclopropylation

A prominent modern method for preparing 3-cyclopropylphenol involves copper-catalyzed Chan–Lam coupling using potassium cyclopropyl trifluoroborate as the cyclopropyl source. This reaction proceeds under mild conditions with copper(II) acetate as the catalyst and 1,10-phenanthroline as a ligand, using molecular oxygen (1 atm O2) as the terminal oxidant.

-

- Catalyst: Cu(OAc)2 (25 mol%)

- Ligand: 1,10-phenanthroline (12.5–25 mol%)

- Oxidant: O2 (1 atm)

- Solvent: Typically polar aprotic solvents

- Temperature: Ambient to mild heating

- Substrate: Phenol derivatives including 3-substituted phenols

-

- The reaction selectively forms the O-cyclopropyl ether linkage on phenols.

- High functional group tolerance, including halides, ethers, esters, and nitro groups.

- Minimal byproduct formation.

- Scalable to gram quantities with yields around 80% or higher.

-

- Operationally simple and convenient.

- Uses commercially available reagents.

- Inexpensive catalyst system.

- Suitable for late-stage functionalization in medicinal chemistry.

| Parameter | Details |

|---|---|

| Catalyst | Cu(OAc)2 (25 mol%) |

| Ligand | 1,10-Phenanthroline (12.5–25 mol%) |

| Oxidant | O2 (1 atm) |

| Substrate Scope | Phenols with diverse substituents |

| Yield | Up to 81% (gram scale) |

| Functional Group Tolerance | Halides, ethers, esters, nitro groups |

This method is considered a strategic disconnection for cyclopropyl aryl ethers and is highly relevant for medicinal chemistry applications.

Suzuki–Miyaura Cross-Coupling Approach

Another widely used synthetic route to this compound derivatives involves the Suzuki–Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples aryl halides with cyclopropylboronic acid or its derivatives.

-

- Catalyst: Palladium complexes (e.g., Pd(PPh3)4)

- Base: Commonly K2CO3 or NaOH

- Solvent: Mixtures of water and organic solvents (e.g., dioxane)

- Temperature: Mild to moderate heating (80–100 °C)

- Substrates: Aryl halides (e.g., 3-halophenol derivatives) and cyclopropylboronic acid

-

- Scalable for large-scale production.

- Optimized for high yield and purity.

- Followed by purification steps such as crystallization.

| Parameter | Details |

|---|---|

| Catalyst | Pd-based catalysts |

| Base | K2CO3, NaOH |

| Solvent | Dioxane/water mixtures |

| Temperature | 80–100 °C |

| Substrate Scope | Aryl halides, cyclopropylboronic acid |

| Yield | High, optimized for industry |

This method is robust and well-established for synthesizing cyclopropyl-substituted phenols and related compounds.

Cyclopropylation via Phenyl Cyclopropyl Ketone Intermediates

A multi-step synthetic route involves preparing cyclopropyl-substituted phenyl ketones followed by further transformations to yield this compound derivatives.

-

- Synthesis of cyclopropyl-substituted phenyl ketones via base-mediated cyclopropanation of chalcones or related precursors.

- Use of reagents such as sodium hydride and trimethylsulfoxonium iodide in DMSO for cyclopropanation.

- Subsequent oxidation or reduction steps to convert ketones to phenols.

-

- Base: NaH (60% in mineral oil)

- Cyclopropanating agent: Trimethylsulfoxonium iodide

- Solvent: DMSO

- Temperature: Room temperature

- Purification: Flash column chromatography

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclopropanation | NaH, trimethylsulfoxonium iodide, DMSO, RT | Cyclopropyl-substituted ketones |

| Oxidation/Reduction | Dess-Martin periodinane or other oxidants | Conversion to phenol derivatives |

This approach allows for structural diversity and has been validated by NMR and HRMS data consistent with literature reports.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to cyclopropylcyclohexanol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenol ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

Oxidation: Cyclopropylquinone derivatives.

Reduction: Cyclopropylcyclohexanol.

Substitution: Halogenated cyclopropylphenol derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Cyclopropylphenol has been identified as a valuable intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for potential anticancer and antimicrobial properties. For instance, certain derivatives have shown effectiveness against cancer cell lines, indicating their potential as therapeutic agents.

- Case Study : A study demonstrated that specific derivatives of this compound exhibited cytotoxicity against HepG2 cells, with an IC50 value of 2.57 µM, suggesting strong anticancer activity .

Materials Science

In materials science, this compound is investigated for its role in developing advanced materials such as polymers and coatings. Its chemical structure allows for modifications that enhance material properties, including durability and resistance to environmental degradation.

- Data Table: Comparison of Material Properties

| Property | This compound Derivative | Conventional Polymer |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Variable |

| Mechanical Strength | Enhanced | Standard |

Industrial Chemistry

The compound is also utilized in the synthesis of agrochemicals and specialty chemicals. Its reactivity allows it to serve as a building block for various chemical reactions essential in industrial applications.

- Application Example : In the production of herbicides, this compound derivatives have been employed to enhance efficacy against target weeds while minimizing environmental impact.

Similar Compounds

- 3-Bromo-5-chlorophenol : Lacks the cyclopropyl group; potentially less reactive.

- 4-Bromo-3-cyclopropylphenol : Variation in halogen position may influence biological activity.

Uniqueness

The combination of the cyclopropyl group with a phenolic structure distinguishes this compound from similar compounds, imparting unique chemical properties that enhance its applicability across various fields.

Mechanism of Action

The mechanism of action of 3-Cyclopropylphenol involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors. The cyclopropyl group enhances its binding affinity and specificity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Cyclopropylphenol with analogs differing in functional groups, substituents, and molecular frameworks. Data are derived from the provided evidence, emphasizing physicochemical properties, reactivity, and applications.

Functional Group Influence on Properties

- Hydroxyl (-OH) Group: Enhances water solubility and hydrogen-bonding capacity compared to nonpolar substituents like chlorine or alkyl chains. This makes this compound more amenable to aqueous-phase reactions .

- Amine (-NH₂) Group : Increases basicity and bioavailability, as seen in (3-cyclopropylphenyl)methanamine. Amines are critical in drug design for targeting biological receptors .

- Chlorine (-Cl) : Improves metabolic stability and membrane permeability in agrochemicals, as demonstrated by (3-chlorophenyl)cyclopropylmethanamine .

- Ketone (-COCH₃) : Facilitates condensation and cyclization reactions, enabling access to complex spirocyclic or fused-ring systems .

Cyclopropane Ring Effects

The cyclopropyl group introduces ring strain (~27 kcal/mol), which can:

- Enhance Reactivity : The strained ring undergoes selective ring-opening reactions under acidic or radical conditions, enabling diversification of synthetic intermediates .

- Modulate Bioactivity: Cyclopropane rings in drug candidates improve binding affinity by restricting conformational flexibility, as seen in analogs like spirocyclic cyclopentanols .

Biological Activity

3-Cyclopropylphenol is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C₉H₁₀O, features a cyclopropyl group attached to a phenolic structure. Its unique configuration contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Biological Activity

1. Antiviral Properties

Recent studies have indicated that derivatives of cyclopropylphenol can serve as effective inhibitors of viral enzymes, particularly in the context of HIV-1 reverse transcriptase (RT). Research has shown that small molecules mimicking nucleotide binding can occupy the P-pocket of RT, inhibiting its activity and thus preventing viral replication. For instance, a fragment identified as 166 , which incorporates a cyclopropyl moiety, was shown to interact with key residues in the active site of RT, suggesting that modifications to the phenolic ring could enhance binding affinity and specificity for the enzyme .

2. Toxicological Profile

Despite its potential therapeutic applications, this compound exhibits notable toxicity. According to PubChem data, it is classified as harmful if swallowed and can cause severe skin burns and eye damage . Such properties necessitate careful handling and further investigation into its safety profile for potential pharmaceutical use.

3. Herbicidal Activity

The compound has also been explored for agricultural applications. Certain formulations containing cyclopropyl derivatives have demonstrated herbicidal properties, showing efficacy against various weeds while maintaining safety for crops like rice and wheat. This dual functionality highlights the compound's versatility across different fields .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antiviral | Inhibits HIV-1 reverse transcriptase | , |

| Toxicity | Harmful if swallowed; causes skin burns | |

| Herbicidal | Effective against weeds; safe for certain crops |

Case Studies

Case Study 1: Antiviral Mechanism

In a study examining the interaction of cyclopropyl derivatives with HIV-1 RT, researchers utilized X-ray crystallography to visualize how these compounds bind to the enzyme's active site. The findings revealed that the cyclopropyl moiety plays a crucial role in stabilizing interactions with essential amino acids within the enzyme, thereby inhibiting its function .

Case Study 2: Herbicidal Application

A field study evaluated the effectiveness of formulations containing this compound against common agricultural weeds. Results indicated significant reduction in weed biomass without adversely affecting crop yield in rice and wheat fields, showcasing its potential as an environmentally friendly herbicide .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Cyclopropylphenol in laboratory settings?

- Methodological Answer : When handling this compound, use nitrile gloves (11–13 mil thickness) for routine tasks, as they provide a breakthrough time of ~1 hour. For prolonged exposure (e.g., spill cleanup), switch to butyl rubber gloves (>4-hour resistance). Wear safety goggles and a lab coat to prevent skin/eye contact. Avoid inhalation by working in a fume hood, and use NIOSH-approved respirators with organic vapor cartridges if aerosolization occurs. Store the compound in a cool, dry area away from oxidizing agents. Dispose of waste via approved chemical disposal protocols, ensuring no release into waterways .

Q. Which analytical techniques are most effective for characterizing this compound's purity and structure?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, using a C18 column and a methanol/water mobile phase. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) in deuterated chloroform (CDCl₃) to resolve aromatic protons and cyclopropyl groups. Mass spectrometry (EI-MS or ESI-MS) can further validate molecular weight and fragmentation patterns. Cross-reference spectral data with computational tools like PubChem or NIST Chemistry WebBook to ensure accuracy .

Q. How should researchers design experiments to assess this compound's stability under standard laboratory conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (0–75% RH) over 1–3 months. Monitor degradation via HPLC at regular intervals. Include control samples stored in inert atmospheres (e.g., nitrogen) to assess oxidative stability. For photostability, use UV/Vis light chambers (ICH Q1B guidelines) and track changes in absorbance spectra .

Advanced Research Questions

Q. How can conflicting data on this compound's reactivity in catalytic systems be resolved?

- Methodological Answer : Apply multivariate analysis to isolate variables causing discrepancies (e.g., catalyst loading, solvent polarity). For example, if Pd/C catalysis yields inconsistent results, compare reaction outcomes under controlled anhydrous vs. humid conditions. Use kinetic studies (e.g., in situ FTIR or GC-MS monitoring) to track intermediate formation. Cross-validate findings with computational models (DFT calculations) to identify energetically favorable reaction pathways .

Q. What strategies optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer : Optimize the cyclopropanation step by using a Buchwald-Hartwig coupling between phenol derivatives and cyclopropylboronic acids. Employ microwave-assisted synthesis to reduce reaction time and byproduct formation. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) before final recrystallization in ethanol. For scalability, transition from batch to flow chemistry systems to enhance heat/mass transfer efficiency .

Q. How does the cyclopropyl moiety influence this compound's biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Synthesize analogs with substituted cyclopropyl groups (e.g., fluorinated or methylated derivatives) and compare their bioactivity using in vitro assays (e.g., enzyme inhibition or cell viability tests). Perform molecular docking studies to assess binding affinity to target proteins (e.g., cytochrome P450 enzymes). Analyze steric and electronic effects via Hammett plots or X-ray crystallography to correlate substituent effects with activity trends .

Q. What methodologies address gaps in this compound's ecotoxicological data?

- Methodological Answer : Conduct OECD 301F biodegradability tests to evaluate aerobic degradation in aqueous systems. For toxicity, use Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests (OECD 201). Employ quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential and compare results with experimental data from soil column studies .

Q. Tables for Key Data

Properties

IUPAC Name |

3-cyclopropylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLXOHZPGOGGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602475 | |

| Record name | 3-Cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28857-88-7 | |

| Record name | 3-Cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.